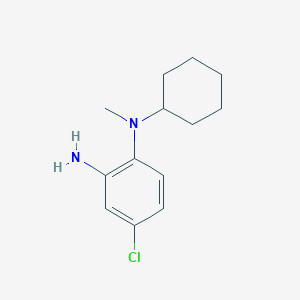

N-(2-Amino-4-chlorophenyl)-N-cyclohexyl-N-methylamine

Description

N-(2-Amino-4-chlorophenyl)-N-cyclohexyl-N-methylamine is a tertiary amine featuring a chlorophenyl group substituted with an amino group at the 2-position, a cyclohexyl group, and a methylamine moiety. The compound’s chloro and amino substituents likely influence its electronic properties, solubility, and biological interactions .

Properties

IUPAC Name |

4-chloro-1-N-cyclohexyl-1-N-methylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2/c1-16(11-5-3-2-4-6-11)13-8-7-10(14)9-12(13)15/h7-9,11H,2-6,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYYMOJGRNCJDEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C2=C(C=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of 2-Amino-4-chlorobenzonitrile with Cyclohexylamine and Methylamine

- Precursors : 2-Amino-4-chlorobenzonitrile serves as the aromatic core with the chlorine and amino substituents already installed.

- Amines : Cyclohexylamine and methylamine are introduced to form the N-cyclohexyl-N-methylamine moiety.

- Conditions : The reaction is conducted under controlled temperatures, often in inert solvents such as toluene or dichloromethane. Catalysts like palladium on carbon (Pd/C) may be employed to facilitate reductive amination or hydrogenation steps.

- Outcome : This method yields N-(2-Amino-4-chlorophenyl)-N-cyclohexyl-N-methylamine with good selectivity and purity.

Catalytic Reduction of Halogenated or Nitro Precursors

- Starting materials : Halogenated benzyl amines or nitro-substituted aromatic amines can be reduced catalytically.

- Catalysts : Precious metal catalysts such as palladium or platinum on carbon are used.

- Solvents : Ethanol, benzene, or toluene serve as solvents.

- Process : Hydrogenation under mild pressure and temperature conditions reduces nitro groups to amines and facilitates substitution reactions.

- Example : Reduction of 3-chloro-2-diacetylaminobenzyl bromide with N-ethyl-cyclohexylamine analogs to form related N-substituted amines.

Nucleophilic Addition to Isocyanates (General Method for N-Substituted Amines)

- Although more commonly used for urea derivatives, nucleophilic addition of amines to isocyanates can be adapted for the synthesis of N-substituted amines.

- This method is catalyst-free and scalable, performed in aqueous media without organic co-solvents.

- It offers mild reaction conditions and high yields, avoiding complex purification steps.

- The use of palladium on carbon as a catalyst in reductive amination steps enhances selectivity towards the desired N-substituted amine while minimizing side reactions such as over-reduction or dehalogenation.

- Solvent choice impacts reaction rate and product isolation; non-polar solvents like toluene facilitate better solubility of reactants and easier purification.

- Catalyst-free aqueous methods provide environmentally friendly alternatives but are more suited for urea derivatives than complex substituted amines.

- Temperature control is critical to prevent decomposition or side reactions, especially during catalytic hydrogenation or nucleophilic substitution steps.

The preparation of this compound is effectively achieved through nucleophilic substitution of 2-amino-4-chlorobenzonitrile with cyclohexylamine and methylamine under catalytic conditions, or via catalytic reduction of halogenated or nitro precursors. These methods provide good yields and high purity when optimized for solvent, catalyst, and temperature. Emerging catalyst-free aqueous methods offer potential for related compounds but require adaptation for this specific amine.

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-4-chlorophenyl)-N-cyclohexyl-N-methylamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The amino and chlorophenyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(2-Amino-4-chlorophenyl)-N-cyclohexyl-N-methylamine is C₁₃H₁₉ClN₂, with a molar mass of 238.76 g/mol. The compound features a chlorinated aromatic ring, an amino group, and a cyclohexyl moiety, which contribute to its unique chemical properties. Its structural characteristics enable interactions with various biological targets, making it a candidate for further research in drug development and other applications.

Pharmaceutical Research

This compound has shown potential as a substrate for cysteine proteases, which are enzymes involved in protein catabolism and various biological processes. This interaction suggests that the compound could be utilized in drug development targeting proteolytic pathways .

Biochemical Probing

Due to its ability to modulate specific cellular pathways, this compound is being investigated as a biochemical probe. It may provide insights into enzyme activity and cellular processes, facilitating the study of disease mechanisms and therapeutic interventions .

Therapeutic Development

Research indicates that this compound may possess anti-inflammatory and antimicrobial properties. These potential therapeutic effects warrant further investigation to explore its viability as a treatment option for various conditions .

Antibacterial Screening

Preliminary screenings indicate that this compound may exhibit antibacterial activity. Further research is necessary to quantify its effectiveness against various bacterial strains and to explore its mechanism of action in this context .

Mechanism of Action

The mechanism of action of N-(2-Amino-4-chlorophenyl)-N-cyclohexyl-N-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The compound’s structure allows it to bind to active sites on target molecules, thereby influencing their activity and resulting in various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Substituent Variations

The following compounds share the N-cyclohexyl-N-methylamine backbone but differ in substituents, leading to distinct physicochemical and functional properties:

a) N-(5-Bromo-2-pyridinyl)-N-cyclohexyl-N-methylamine (CAS: 63674-98-6)

- Molecular Formula : C₁₂H₁₇BrN₂

- Molecular Weight : 269.19 g/mol

- Key Differences: Replaces the chlorophenyl group with a bromopyridinyl moiety.

b) N-(2-Nitrobenzyl)-N-cyclohexyl-N-methylamine (CAS: 80638-08-0)

- Molecular Formula : C₁₄H₂₀N₂O₂

- Molecular Weight : 248.32 g/mol

- Key Differences: Features a nitrobenzyl group instead of the aminochlorophenyl group.

c) N-[2-Amino-1-(4-bromophenyl)ethyl]-N-cyclohexyl-N-methylamine

- Molecular Formula : C₁₅H₂₃BrN₂

- Molecular Weight : 311.26 g/mol

- Key Differences: Incorporates a bromophenyl ethyl chain with an additional amino group. The extended alkyl chain may increase steric hindrance, while bromine’s larger atomic radius compared to chlorine could affect binding affinity in biological systems .

d) N-[2-(4-Chlorophenyl)ethyl]-4-methylcyclohexan-1-amine (CAS: 1036618-20-8)

- Molecular Formula : C₁₅H₂₂ClN

- Molecular Weight : 251.79 g/mol

- Key Differences: Substitutes the aromatic aminochlorophenyl group with a chlorophenyl ethyl chain.

e) N-(3-Aminopropyl)-N-cyclohexyl-N-methylamine (CAS: 26735-20-6)

- Molecular Formula : C₁₀H₂₂N₂

- Molecular Weight : 170.30 g/mol

- Key Differences: Replaces the aromatic system with a flexible aminopropyl chain.

Physicochemical Properties and Functional Implications

| Compound | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|

| Target Compound | ~265–275 (estimated) | 2-Amino-4-chlorophenyl | High polarity (amino + chloro), moderate lipophilicity |

| N-(5-Bromo-2-pyridinyl)-... | 269.19 | Bromopyridinyl | Aromatic, higher lipophilicity |

| N-(2-Nitrobenzyl)-... | 248.32 | Nitrobenzyl | Electron-deficient, potential redox activity |

| N-[2-Amino-1-(4-bromophenyl)ethyl]-... | 311.26 | Bromophenyl ethyl + amino | Steric bulk, potential for H-bonding |

| N-[2-(4-Chlorophenyl)ethyl]-... | 251.79 | Chlorophenyl ethyl + methylcyclohexane | Conformational rigidity, enhanced stability |

| N-(3-Aminopropyl)-... | 170.30 | Aminopropyl | High flexibility, increased basicity |

- Electronic Effects: The amino group in the target compound is electron-donating, enhancing resonance stabilization of the aromatic ring, whereas nitro () and bromo () groups are electron-withdrawing, altering electronic density and reactivity .

- Lipophilicity: Chlorine and bromine substituents increase logP values, favoring membrane permeability. The target compound’s balance of amino (hydrophilic) and chloro (lipophilic) groups may optimize bioavailability .

Biological Activity

N-(2-Amino-4-chlorophenyl)-N-cyclohexyl-N-methylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Amino group : Enhances solubility and reactivity.

- Chlorophenyl moiety : Contributes to its biological activity through interactions with various receptors.

- Cyclohexyl and methyl groups : Affect the lipophilicity and steric properties, influencing its binding affinity to targets.

This compound interacts with specific molecular targets, such as enzymes and receptors, leading to modulation of biochemical pathways. The binding of this compound can alter cellular signaling processes, which may result in various biological effects including:

- Inhibition of viral replication : Preliminary studies suggest potential antiviral activity against human adenoviruses (HAdV) by interfering with DNA replication processes .

- Antimicrobial properties : Exhibited moderate to strong antibacterial activity against strains like Salmonella typhi and Bacillus subtilis .

In Vitro Studies

Research has shown that this compound can be effective in various biological assays. Key findings include:

- Antiviral Activity : Certain analogues have demonstrated significant antiviral properties with selectivity indexes exceeding 100, indicating their potential as therapeutic agents against viral infections .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and urease, showcasing its potential in treating conditions related to these enzymes .

Case Studies

- Antiviral Efficacy :

- Antibacterial Screening :

Research Applications

This compound serves multiple roles in scientific research:

- Synthetic Chemistry : Acts as a building block for synthesizing more complex molecules.

- Biochemical Probing : Investigated as a probe for studying cellular processes due to its ability to modulate specific pathways.

- Therapeutic Development : Explored for anti-inflammatory and antimicrobial activities, indicating its potential in drug development.

Comparative Analysis of Biological Activities

Q & A

Advanced Research Question

- pH Stability : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours. Analyze degradation via HPLC and identify breakdown products (e.g., hydrolysis of the chloro group) .

- Photostability : Expose to UV light (300–400 nm) and monitor changes using UV-Vis spectroscopy. Use amber vials to mitigate light-induced decomposition .

How can the compound’s solubility be optimized for in vivo studies?

Basic Research Question

- Co-Solvents : Use DMSO (≤10%) or cyclodextrins to enhance aqueous solubility without toxicity .

- Salt Formation : React with hydrochloric acid to form a water-soluble hydrochloride salt (confirmed by ion chromatography) .

- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to improve bioavailability .

What strategies mitigate side reactions during methylation of the secondary amine?

Advanced Research Question

- Selective Methylation : Use trimethylphosphate instead of methyl iodide to reduce over-alkylation risks .

- Temperature Control : Maintain reactions at 0–5°C to slow competing reactions.

- Protecting Groups : Temporarily protect the aromatic amine with a Boc group before methylation .

How can computational methods predict the compound’s receptor-binding affinity?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina to model interactions with serotonin or dopamine receptors. Focus on hydrophobic pockets accommodating the cyclohexyl group .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify key residues (e.g., Tyr, Phe) involved in π-π stacking .

What experimental approaches validate metabolic pathways in hepatic microsomes?

Advanced Research Question

- CYP450 Inhibition Assays : Use human liver microsomes with NADPH cofactor. Identify metabolites via LC-QTOF-MS and compare with synthetic standards .

- Isotope Labeling : Synthesize a deuterated analog (e.g., CD₃ for methyl group) to trace metabolic fate using mass shifts in MS data .

How can researchers address low yields in the final coupling step?

Basic Research Question

- Catalyst Optimization : Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Buchwald-Hartwig amination .

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the amine .

- Microwave Assistance : Apply microwave irradiation (100°C, 30 min) to accelerate reaction kinetics .

What techniques differentiate stereoisomers in the cyclohexyl moiety?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.